molecular formula C10H9NO B6155913 4-(1-hydroxycyclopropyl)benzonitrile CAS No. 353283-29-1

4-(1-hydroxycyclopropyl)benzonitrile

Cat. No.: B6155913
CAS No.: 353283-29-1
M. Wt: 159.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxycyclopropyl)benzonitrile is a benzonitrile derivative featuring a hydroxylated cyclopropane ring at the para position of the aromatic core. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. Its synthesis may involve cyclopropanation strategies, such as [2+1] cycloadditions, followed by hydroxylation or protective group chemistry .

Properties

CAS No.

353283-29-1

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hydroxycyclopropyl)benzonitrile typically involves organic synthesis techniques. One common method is the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by cyclopropanation and subsequent dehydration to yield the desired product . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of 4-(1-oxocyclopropyl)benzonitrile or 4-(1-carboxycyclopropyl)benzonitrile.

    Reduction: Formation of 4-(1-hydroxycyclopropyl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(1-Hydroxycyclopropyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1-hydroxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares 4-(1-hydroxycyclopropyl)benzonitrile with similar benzonitrile derivatives, emphasizing structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₀H₉NO 1-Hydroxycyclopropyl 159.19 High steric strain; potential for hydrogen bonding. Likely used in drug synthesis intermediates.
4-(3-Hydroxypropyl)benzonitrile C₁₀H₁₁NO 3-Hydroxypropyl 161.20 Flexible hydroxyalkyl chain; higher solubility in polar solvents. Research use only.
4-(trans-4-Propylcyclohexyl)benzonitrile C₁₆H₂₁N trans-4-Propylcyclohexyl 227.34 Bulky alicyclic group; low polarity. Used in liquid crystal or polymer research.
4-((1-Cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile C₁₆H₁₇NO₃ Cyclopropyl-dioxobutanyloxy + methyl 283.31 Ester-functionalized cyclopropane; lab-scale synthesis (97% purity). R&D applications.
3-(2-Hydroxyethyl)benzonitrile C₉H₉NO 2-Hydroxyethyl (meta position) 147.17 Meta-substituted; shorter chain. Used in fluorescence studies or as a synthetic precursor.

Key Observations:

The hydroxyl group enhances polarity, improving solubility in aqueous or polar organic solvents relative to non-polar analogs like 4-(trans-4-propylcyclohexyl)benzonitrile .

Synthetic Challenges :

  • Cyclopropane-containing compounds often require specialized synthetic routes (e.g., Simmons-Smith reaction) compared to hydroxyalkyl derivatives, which can be synthesized via nucleophilic substitution or Grignard reactions .

Applications: Pharmaceutical Intermediates: Derivatives like 4-(7-hydroxy-2-isopropyl-4-oxoquinazolin-3-yl)benzonitrile () highlight benzonitriles' roles in quinazolinone-based drug candidates. Materials Science: Bulky substituents (e.g., trans-4-propylcyclohexyl) suggest applications in liquid crystals or polymers, where rigidity and thermal stability are critical .

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